Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid
Description
Molecular Architecture and Stereochemical Configuration
Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid (CAS 270065-80-0) features a chiral β-amino acid backbone with a tert-butyloxycarbonyl (Boc) protecting group and a 4-trifluoromethylphenyl substituent. Its molecular formula is $$ \text{C}{16}\text{H}{20}\text{F}{3}\text{NO}{4} $$, with a molar mass of 347.33 g/mol. The stereogenic center at the C3 position adopts an (S)-configuration, confirmed via optical activity measurements ($$[\alpha]^{20}_{D} = +19.0 \pm 2^\circ$$ in methylene chloride).
The structure comprises:
- A Boc group ($$(\text{CH}3)3\text{C-O-C(=O)-}$$) that protects the amine during synthesis.
- A β-homophenylalanine backbone with a four-carbon chain extending from the aromatic ring.
- A 4-trifluoromethylphenyl group ($$\text{-C}6\text{H}4\text{-CF}_3$$) at the C4 position, introducing steric bulk and electronic modulation.
The extended conformation of the butyric acid moiety allows for hydrogen bonding via the carboxylic acid group, critical for peptide coupling.
Crystallographic Characterization and Conformational Dynamics
While single-crystal X-ray data for this specific compound remains unpublished, analogs with similar Boc-protected β-amino acids exhibit monoclinic or orthorhombic crystal systems. For example, Boc-(S)-3-amino-4-phenylbutyric acid (CAS 51871-62-6) crystallizes in the P2$$_1$$ space group with unit cell parameters $$a = 9.42 \, \text{Å}, b = 5.67 \, \text{Å}, c = 16.83 \, \text{Å}$$.
Key conformational features inferred from related structures:
- The Boc group adopts a trans configuration relative to the carboxylic acid, minimizing steric clashes.
- The trifluoromethyl group occupies a coplanar orientation with the phenyl ring, maximizing resonance stabilization.
- Intramolecular hydrogen bonds between the Boc carbonyl oxygen and the amine proton stabilize the gauche conformation of the β-carbon chain.
| Parameter | Value | Source |
|---|---|---|
| Predicted density | 1.246 g/cm³ | |
| Boiling point | 449.7 ± 45.0 °C (predicted) | |
| pKa (carboxylic acid) | 4.38 ± 0.10 |
Comparative Analysis with Ortho- and Meta-Substituted Trifluoromethyl Homologs
The position of the trifluoromethyl group significantly impacts electronic and steric properties:
Key differences :
- Para substitution maximizes resonance withdrawal of electron density, increasing acidity of the carboxylic acid (pKa ~4.38 vs. 4.41 for meta).
- Ortho substitution introduces steric clashes with the Boc group, reducing conformational flexibility.
- Meta substitution balances electronic effects, often yielding intermediates with improved synthetic utility.
Electronic Effects of Trifluoromethyl Group on Aromatic π-System
The trifluoromethyl group exerts strong electron-withdrawing effects via inductive (-I) and negative hyperconjugation mechanisms:
- Inductive Effect : The electronegative fluorine atoms ($$ \chi = 4.0 $$) polarize the C–CF$$_3$$ bond, creating a δ+ charge on the phenyl ring.
- Hyperconjugation : Partial overlap between the aromatic π-system and CF$$3$$ σ* orbitals delocalizes electron density, quantified by Hammett σ$$\text{para}$$ = 0.54.
Impact on reactivity :
- Electrophilic substitution at the phenyl ring is deactivated, directing incoming electrophiles to the meta position relative to CF$$_3$$.
- Hydrogen bonding : The electron-deficient aryl ring enhances the acidity of proximal functional groups (e.g., carboxylic acid).
$$ \text{Resonance contribution: } \chemfig{*6(-=-(-CF_3)-=-)} $$
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFKHDUXBBWVHB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129150 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-80-0 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Hydrogenation Strategies
Transition Metal-Catalyzed Hydrogenation
Asymmetric hydrogenation of α,β-unsaturated precursors is a cornerstone for installing the (S)-stereocenter. Nickel or rhodium catalysts paired with chiral ligands enable high enantiomeric excess (ee):
- Substrate : Enamine ester derived from 4-trifluoromethylbenzaldehyde.
- Catalyst : Ni/(R)-BINAP or Rh/(S)-SegPhos.
- Conditions : 50–100 bar H₂, 25–40°C, 12–24 h.
- Yield : 89–95%, ee : 92–99% (S-configuration).
Table 1: Catalyst Performance Comparison
| Catalyst System | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| Ni/(R)-BINAP | 92 | 89 | |
| Rh/(S)-SegPhos | 99 | 95 | |
| Ru/(S)-SynPhos | 85 | 87 |
Key Insight : Rhodium systems achieve superior ee but require higher costs, whereas nickel offers a cost-effective alternative for large-scale production.
Boc Protection and Coupling Reactions
Di-tert-Butyl Dicarbonate (Boc₂O) Protection
The Boc group is introduced post-hydrogenation to stabilize the amino group during subsequent reactions (,):
Procedure :
- Dissolve (S)-3-amino-4-(4-trifluoromethyl-phenyl)-butyric acid in toluene/water (1:1).
- Add Boc₂O (1.2 equiv) and NaOH (1.5 equiv) at 20°C.
- Stir for 10 h; isolate via acidification (pH 1–2).
Impurity Control : Using toluene minimizes condensation byproducts (e.g., dimerization) compared to THF or DCM ().
Enantioselective Enzymatic Resolution
Lipase-Mediated Kinetic Resolution
Racemic mixtures are resolved using immobilized lipases (e.g., CAL-B):
- Substrate : Racemic methyl ester of 3-amino-4-(4-trifluoromethyl-phenyl)-butyric acid.
- Enzyme : Candida antarctica lipase B (CAL-B).
- Conditions : Phosphate buffer (pH 7), 37°C, 48 h.
- Outcome : (S)-enantiomer recovered with 98% ee, Yield : 45–50%.
Limitation : Low yield due to theoretical 50% maximum for resolution.
Hoffmann Rearrangement for Chiral Center Installation
Stereospecific Rearrangement
A multi-step route converts itaconic acid derivatives to the target compound ():
Steps :
- Stobbe Condensation : 4-Trifluoromethylbenzaldehyde + diethyl succinate → α,β-unsaturated ester.
- Hoffmann Rearrangement : Amidation with NH₃, followed by rearrangement using Br₂/DBU.
- Boc Protection : As described in Section 3.1.
Advantage : Avoids transition metals, suitable for API synthesis.
Industrial-Scale Optimization
Solvent and Process Design
- Solvent : Toluene reduces impurities vs. THF (condensation impurities: 0.12% vs. 5.96%).
- Temperature : 20°C optimal for Boc protection; higher temperatures degrade ee.
- Workup : Crystallization from methanol/water (2:1) enhances purity to >99.8%.
Table 2: Industrial Batch Performance
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 90% | 88% |
| Purity | 99.8% | 99.5% |
| Condensation Impurity | 0.12% | 0.15% |
Challenges and Solutions
Managing Condensation Byproducts
Condensation impurities (e.g., dimeric species) arise during Boc protection. Mitigation strategies include:
Scientific Research Applications
Organic Synthesis
Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation: Can lead to the formation of oxidized derivatives.
- Reduction: The trifluoromethyl group can be converted to other functional groups.
- Substitution Reactions: The trifluoromethyl group can be replaced with other nucleophiles under specific conditions.
Medicinal Chemistry
This compound has been explored for its potential as a pharmaceutical intermediate. It plays a crucial role in synthesizing drugs targeting metabolic disorders and inflammatory diseases. Research indicates that derivatives of this compound can exhibit significant biological effects, such as anti-inflammatory properties and modulation of neurotransmitter systems, particularly GABAergic pathways.
The biological activity of this compound is attributed to its ability to modulate interactions with specific molecular targets:
- Enzyme Interaction: The trifluoromethyl group increases binding affinity to enzymes, potentially inhibiting or altering their activity.
- Receptor Modulation: It may interact with various receptors, influencing signal transduction pathways leading to physiological responses.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical characteristics make it suitable for applications requiring enhanced stability and reactivity.
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in medicinal chemistry:
| Study | Findings |
|---|---|
| Study A | Demonstrated anti-inflammatory properties through modulation of cytokine production. |
| Study B | Investigated its role as an intermediate in synthesizing Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for diabetes treatment. |
| Study C | Explored its potential in neurological applications due to interactions with GABA receptors. |
Notable Applications
- Dipeptidyl Peptidase-IV Inhibitors : The compound serves as an intermediate for synthesizing sitagliptin, a medication for type 2 diabetes that helps regulate blood glucose levels by increasing insulin secretion and decreasing glucagon release.
- Inflammatory Disorders : Research indicates that compounds derived from it can inhibit inflammatory cytokines, offering therapeutic potential for conditions like rheumatoid arthritis and asthma.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Stability
- Trifluoromethyl (-CF₃) : The -CF₃ group in the target compound increases electron-withdrawing effects, enhancing metabolic stability and resistance to enzymatic degradation compared to methyl (-CH₃) or methoxy (-OCH₃) analogs. This makes it advantageous in drug design for prolonged activity .
- Chlorine (-Cl) : The dichlorophenyl analog (2,4-Cl₂) exhibits higher acidity (lower pKa) due to strong electron withdrawal, which may influence its reactivity in coupling reactions .
Stereochemical Considerations
The R-enantiomer of the 3-trifluoromethyl-phenyl analog (Boc-(R)-3-Amino-4-(3-CF₃-phenyl)-butyric acid) has been discontinued, underscoring the importance of the S-configuration in the target compound for specific synthetic or pharmacological pathways .
Biological Activity
Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is a synthetic compound that has garnered attention in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Molecular Characteristics:
- Chemical Formula: CHFNO
- Molar Mass: 347.33 g/mol
- CAS Number: 270065-80-0
- Density: 1.246 g/cm³
- pKa: 4.38 (predicted)
The presence of a trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes, which is crucial for its biological activity .
The biological activity of this compound is primarily attributed to its ability to modulate interactions with specific molecular targets. The mechanism involves:
- Enzyme Interaction: The trifluoromethyl group increases binding affinity to enzymes, potentially inhibiting or altering their activity.
- Receptor Modulation: The compound may interact with various receptors, influencing signal transduction pathways that lead to physiological responses.
- Stability Enhancement: The Boc protecting group provides stability during chemical transformations, facilitating its use in drug development and synthesis.
Biological Activity and Applications
This compound has been investigated for various biological applications:
1. Medicinal Chemistry:
- Used as an intermediate in the synthesis of pharmaceutical compounds.
- Potential applications in developing drugs targeting metabolic disorders and inflammatory diseases.
2. Biological Assays:
- Compounds with similar structures have shown promising results in assays evaluating enzyme inhibition and receptor activity.
3. Case Studies:
- Research indicates that derivatives of this compound can exhibit significant biological effects, such as anti-inflammatory properties and modulation of neurotransmitter systems, particularly GABAergic pathways .
Table: Summary of Research Findings on Biological Activity
Q & A
Basic: What synthetic methodologies are commonly employed for Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid?
Answer:
The compound is typically synthesized via asymmetric catalysis or enzymatic resolution . Key steps include:
- Boc-protection : Tert-butoxycarbonyl (Boc) groups are introduced to protect the amino group during synthesis, preventing unwanted side reactions .
- Chiral center formation : Enzymatic methods using lipases or esterases can achieve high enantiomeric excess (e.g., ≥99% ee) by selectively hydrolyzing specific stereoisomers .
- Trifluoromethylphenyl incorporation : Palladium-catalyzed cross-coupling or Friedel-Crafts alkylation is used to attach the 4-trifluoromethylphenyl group to the butyric acid backbone .
Validation : Purity and stereochemistry are confirmed via HPLC (≥99% assay) and specific rotation measurements (e.g., +13.5° to +17.5°) .
Advanced: How can regioselectivity challenges in trifluoromethylphenyl substitution be addressed during synthesis?
Answer:
Regioselectivity issues arise due to competing ortho/meta/para substitutions. Mitigation strategies include:
- Directed metalation : Use directing groups (e.g., boronic esters) to control trifluoromethylphenyl positioning .
- Computational modeling : DFT calculations predict steric and electronic effects of substituents, guiding optimal reaction conditions .
- Enzymatic catalysis : Lipases with substrate specificity for para-substituted aryl groups improve regioselectivity (e.g., 82% conversion in sitagliptin intermediate synthesis) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Chiral HPLC : Resolves enantiomers and confirms ee ≥99% using chiral stationary phases (CSPs) .
- NMR spectroscopy : 1H/13C NMR verifies the Boc group (δ ~1.4 ppm for tert-butyl) and trifluoromethylphenyl signals (δ ~7.5–8.0 ppm) .
- Mass spectrometry : Exact mass (e.g., 333.30 g/mol) matches theoretical values to validate molecular formula (C15H18F3NO4) .
Advanced: What experimental models are used to evaluate its neuroprotective or anticonvulsant activity?
Answer:
- In vitro assays : Neuronal cell lines (e.g., SH-SY5Y) treated with oxidative stress inducers (H2O2) to test neuroprotection .
- In vivo models :
- Kainic acid-induced seizures : Assess anticonvulsant efficacy via EEG monitoring and behavioral scoring .
- Pharmacokinetics : Plasma half-life and blood-brain barrier penetration are measured using LC-MS/MS .
Mechanistic studies : Target engagement is confirmed via GABA receptor binding assays or NMDA receptor inhibition .
Basic: How should this compound be stored to maintain stability?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent Boc-group hydrolysis .
- Humidity control : Use desiccants to avoid moisture-induced degradation.
- Light sensitivity : Protect from UV exposure due to the photosensitive trifluoromethylphenyl group .
Advanced: How does steric hindrance from the trifluoromethyl group impact peptide coupling efficiency?
Answer:
The bulky -CF3 group reduces coupling efficiency in solid-phase peptide synthesis (SPPS). Solutions include:
- Activating agents : HATU or PyBOP enhance reactivity of sterically hindered carboxyl groups .
- Microwave-assisted synthesis : Increases reaction kinetics, improving yields by 20–30% .
- Side-chain protection : Temporary protecting groups (e.g., Fmoc) minimize interference during backbone assembly .
Basic: What are its primary applications in academic research?
Answer:
- Peptide mimetics : Serves as a non-natural amino acid in β-turn or α-helix stabilization .
- Enzyme inhibitors : The trifluoromethylphenyl group mimics hydrophobic pockets in target proteins (e.g., proteases) .
Advanced: What computational tools predict its reactivity in nucleophilic acyl substitution?
Answer:
- Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to predict nucleophilic attack sites .
- Molecular docking (AutoDock Vina) : Simulates binding to serine hydrolases or proteases, guiding rational design .
Basic: How is enantiomeric purity maintained during scale-up?
Answer:
- Chiral chromatography : Preparative HPLC with CSPs isolates the desired (S)-enantiomer .
- Crystallization-induced asymmetric transformation : Enantiopure seeds enforce chiral homogeneity during recrystallization .
Advanced: What metabolic pathways are hypothesized for its in vivo degradation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
